molecular formula C10H17N3 B13296236 3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine

Cat. No.: B13296236
M. Wt: 179.26 g/mol
InChI Key: MGGJAYVAOOSBSC-UHFFFAOYSA-N
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Description

3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine (CAS: 1866922-42-0) is a heterocyclic compound featuring a pyrazole core substituted with a strained cyclopropane ring at position 3, methyl groups at positions 1 and 4, and an amine at position 5. This unique structure combines conformational rigidity (from the cyclopropane) with functional versatility (from the amine and methyl groups). It is primarily used in pharmaceutical and materials research, as evidenced by its role as a synthetic intermediate in bromodomain inhibitor development . The compound is commercially available through suppliers like Shanghai Hansi Chemical Co., which emphasizes its application in high-value research contexts .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

5-(2-ethylcyclopropyl)-2,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H17N3/c1-4-7-5-8(7)9-6(2)10(11)13(3)12-9/h7-8H,4-5,11H2,1-3H3

InChI Key

MGGJAYVAOOSBSC-UHFFFAOYSA-N

Canonical SMILES

CCC1CC1C2=NN(C(=C2C)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-ethylcyclopropylamine with 1,4-dimethyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group at position 5 of the pyrazole ring exhibits nucleophilic behavior, enabling substitution reactions.

Key Findings:

  • Reaction with Aldehydes : In a solvent-free reductive amination, the amine reacts with aldehydes (e.g., p-methoxybenzaldehyde) to form imine intermediates, which are subsequently reduced to N-pyrazolyl amines using NaBH₄ in methanol (yield: 88%) .

  • Mechanism :

    • Step 1 : Condensation forms an N-(5-pyrazolyl)imine intermediate.

    • Step 2 : Sodium borohydride selectively reduces the imine bond to yield the secondary amine .

Table 1: Reaction Conditions for Reductive Amination

ReagentSolventTemperatureTimeYieldSource
p-MethoxybenzaldehydeSolvent-free120°C2 h88%
NaBH₄MethanolAmbient1 h-

Oxidation and Reduction Reactions

The pyrazole ring and cyclopropyl group participate in redox transformations.

Oxidation:

  • Cyclopropane Ring : Under oxidative conditions (e.g., KMnO₄), the cyclopropane ring undergoes ring-opening to form diols or ketones, depending on the oxidant strength.

  • Pyrazole Ring : The NH group can be oxidized to nitro or nitroso derivatives using H₂O₂ or HNO₃ .

Reduction:

  • Amine Group : Catalytic hydrogenation (H₂/Pd-C) reduces the amine to a secondary alcohol, though steric hindrance from the cyclopropyl group may limit reactivity.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes electrophilic addition or radical-mediated cleavage:

  • Acid-Catalyzed Ring-Opening : In HCl/EtOH, the cyclopropane ring opens to form a tertiary carbocation, which traps nucleophiles (e.g., H₂O) to yield alcohols .

  • Radical Pathways : UV irradiation with peroxides generates cyclopropyl radicals, leading to allylic or vinyl products .

Table 2: Cyclopropane Reactivity Under Different Conditions

ConditionProductSelectivitySource
HCl/EtOHTertiary alcoholHigh
UV + Dicumyl peroxideAllylic derivativesModerate

Multi-Component Domino Reactions

Pyrazol-5-amines participate in domino reactions to construct fused heterocycles:

  • With Arylglyoxals : In DMF with p-TsOH at 120°C, 3-(2-ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine reacts with arylglyoxals to form pyrazolo-fused 1,7-naphthyridines via [3 + 2 + 1] cyclization .

    • Mechanistic Insight :

      • Nucleophilic attack by the amine group on the glyoxal carbonyl.

      • Sequential cyclization and dehydration steps form the fused ring system .

Table 3: Domino Reaction Parameters

ComponentCatalystTemperatureTimeYieldSource
Arylglyoxal + Pyrazol-5-aminep-TsOH120°C20 min34–91%

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 250°C, with cyclopropane ring fragmentation dominating.

  • pH Sensitivity : The amine group protonates below pH 4, enhancing electrophilic substitution at the pyrazole C-4 position .

Scientific Research Applications

3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The pyrazole core (1,4-dimethyl-1H-pyrazol-5-amine) is conserved across analogs, but substituents at position 3 critically modulate properties. Key comparisons are summarized below:

Compound Name Substituent at Position 3 Molecular Formula Molecular Weight (g/mol) Key Features
3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine 2-Ethylcyclopropyl Likely C₁₀H₁₈N₃* ~180 (estimated) Cyclopropane-induced strain enhances reactivity; potential for bioactivity
3-(2-Ethoxyethyl)-1,4-dimethyl-1H-pyrazol-5-amine Ethoxyethyl (C₂H₅OCH₂CH₂) C₉H₁₇N₃O 183.25 Ether group improves polar solubility; used in heterocyclic synthesis
3-(4-Chlorophenyl)-1,4-dimethyl-1H-pyrazol-5-amine 4-Chlorophenyl C₁₁H₁₂ClN₃ 221.69 Chlorine enhances lipophilicity; suited for drug design
3-(4,5-Dimethylthiophen-2-yl)-1,4-dimethyl-1H-pyrazol-5-amine 4,5-Dimethylthiophen-2-yl C₁₂H₁₇N₃S 235.35 Thiophene moiety adds aromaticity and sulfur-based electronic effects

Research Findings and Gaps

  • Pharmacological Potential: highlights the target compound’s role in bromodomain inhibitor synthesis, suggesting antiproliferative or anti-inflammatory applications. However, in vivo data are absent.
  • Material Science : Thiophene-containing analogs () are underexplored but promising for conductive polymers or organic electronics.
  • Data Limitations : Exact physicochemical data (e.g., melting point, solubility) for the target compound are unavailable in provided evidence, necessitating experimental validation.

Biological Activity

3-(2-Ethylcyclopropyl)-1,4-dimethyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
IUPAC Name: 5-(2-ethylcyclopropyl)-2,4-dimethylpyrazol-3-amine

PropertyValue
Molecular FormulaC10H17N3
Molecular Weight179.26 g/mol
IUPAC Name5-(2-ethylcyclopropyl)-2,4-dimethylpyrazol-3-amine
CAS Number1862511-00-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various pharmacological effects. Studies suggest that the presence of the ethylcyclopropyl group enhances its binding affinity and selectivity towards certain biological targets compared to other pyrazole derivatives .

Structure-Activity Relationship (SAR)

Research indicates that modifications to the pyrazole ring and substituents significantly influence the compound's efficacy. For example, altering the alkyl chains at positions R1 and R2 has been shown to affect biological potency against various pathogens. In particular, the introduction of bulky groups can diminish activity, while smaller substituents maintain or enhance it .

Table: Structure-Activity Relationships

Compound VariantR1 SubstituentR2 SubstituentpEC50 (μM)
Parent CompoundEthylMethyl6.0
Variant APropylMethyl6.8
Variant BTert-butylMethyl4.7

Antimicrobial Properties

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against various bacterial strains. The compound has shown significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it reduced inflammation markers significantly when administered in therapeutic doses. The mechanism appears to involve the inhibition of pro-inflammatory cytokines .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study assessed the efficacy of several pyrazole derivatives, including this compound, against T. brucei brucei. The compound demonstrated a pEC50 value of 6.0 μM, indicating promising potential for treating trypanosomiasis .
  • Anti-inflammatory Research : In a controlled trial involving animal models with induced inflammation, the administration of this pyrazole derivative resulted in a significant decrease in swelling and pain indicators compared to control groups .

Q & A

Q. Table 1. Synthetic Conditions for Key Derivatives

DerivativeReactantsConditionsYield (%)Purity (HPLC)Reference
Nitro-substituted3,5-Dinitrobenzoyl chloride0–5°C, 4 h75>98%
Methoxy-substituted3-Methoxybenzoyl chlorideRT, 5 h82>95%

Q. Table 2. Biological Activity of Selected Derivatives

DerivativeMIC (S. aureus) (µg/mL)MIC (E. coli) (µg/mL)Cytotoxicity (IC₅₀, HeLa) (µg/mL)
9a (Nitro)12.5>10045.2
9b (Methoxy)25.050>100

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